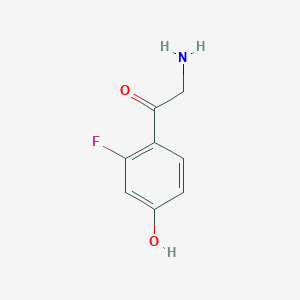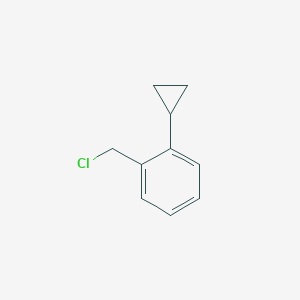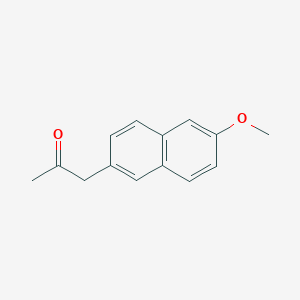
1-(6-Methoxynaphthalen-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxynaphthalen-2-yl)propan-2-one is an organic compound with the molecular formula C14H14O2. It is known for its solid state, typically appearing as a pale yellow crystal or white crystalline powder . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(6-Methoxynaphthalen-2-yl)propan-2-one typically involves the reaction of 2-acetylnaphthalene with methoxy groups under specific conditions . One common method is to react 2-acetylnaphthalene with methyl ether in the presence of a catalyst to produce the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
1-(6-Methoxynaphthalen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Methoxynaphthalen-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)propan-2-one involves its interaction with specific molecular targets. For instance, it has been studied for its potential antibacterial activity by inhibiting enzymes involved in bacterial fatty acid biosynthesis . The compound’s methoxy group plays a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
1-(6-Methoxynaphthalen-2-yl)propan-2-one can be compared with similar compounds such as:
- 2-Methoxy-1-naphthaldehyde
- 6-Methoxy-2-acetylnaphthalene
- 2-Methoxy-6-propionylnaphthalene These compounds share structural similarities but differ in their functional groups and specific applications . The unique methoxy group in this compound contributes to its distinct chemical properties and research applications.
Propiedades
Número CAS |
56600-76-1 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(6-methoxynaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
LQSGHNMTZSTWRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


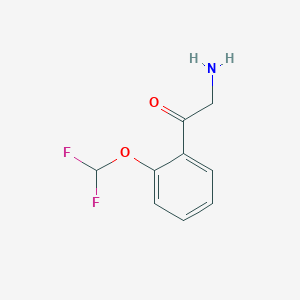
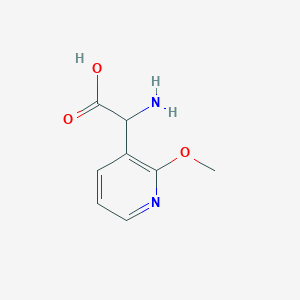


![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
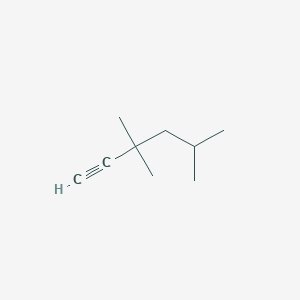
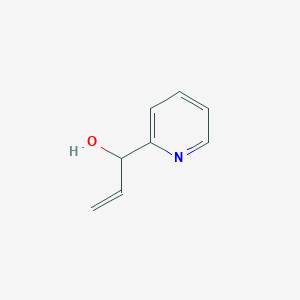
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)

